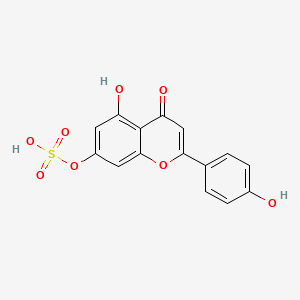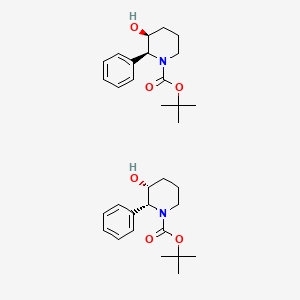
tert-butyl (2S,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate and tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate are stereoisomers of a piperidine derivative These compounds are characterized by the presence of a tert-butyl ester group, a hydroxy group, and a phenyl group attached to a piperidine ring The stereochemistry at the 2 and 3 positions of the piperidine ring differentiates these two compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced through asymmetric reduction of a ketone precursor using chiral catalysts or reagents.
Attachment of the Phenyl Group: The phenyl group at the 2-position can be introduced via nucleophilic substitution reactions.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.
Industrial Production Methods
Industrial production of these compounds may involve optimized versions of the above synthetic routes, with a focus on high yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, particularly at the hydroxy group, to form ketones.
Reduction: Reduction reactions can convert the ketone back to the hydroxy group.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2) or organometallic compounds (e.g., Grignard reagents) can be employed.
Ester Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) can be used for hydrolysis.
Major Products
Oxidation: Formation of ketones.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives.
Ester Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of more complex molecules and as chiral building blocks in asymmetric synthesis.
Biology: They are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: They are investigated for their potential therapeutic effects, particularly in the development of new drugs.
Industry: They are used in the production of fine chemicals and as precursors for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of these compounds depends on their specific applications. In biological systems, they may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxy and phenyl groups play crucial roles in these interactions, influencing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2S,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate
- tert-butyl (2R,3R)-3-hydroxy-2-methylpiperidine-1-carboxylate
- tert-butyl (2S,3S)-3-hydroxy-2-ethylpiperidine-1-carboxylate
- tert-butyl (2R,3R)-3-hydroxy-2-ethylpiperidine-1-carboxylate
Uniqueness
The unique combination of the tert-butyl ester, hydroxy, and phenyl groups in these compounds provides distinct chemical and biological properties. The stereochemistry at the 2 and 3 positions further adds to their uniqueness, influencing their reactivity and interactions with biological targets.
Properties
Molecular Formula |
C32H46N2O6 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/2C16H23NO3/c2*1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h2*4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t2*13-,14-/m10/s1 |
InChI Key |
WTVZQDFRRPBNAD-ATLWNKLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


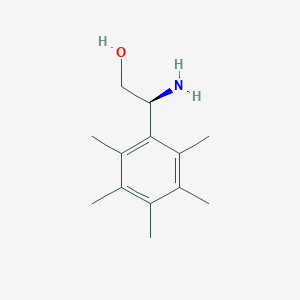
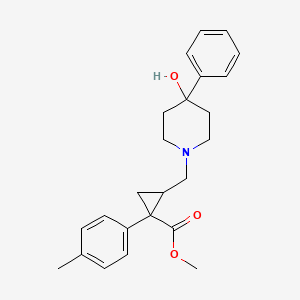


![5-[2-[[1-[[1-[[2-[[5-amino-1-[[3-hydroxy-1-[[1-[[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B12296156.png)
![[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate](/img/structure/B12296159.png)

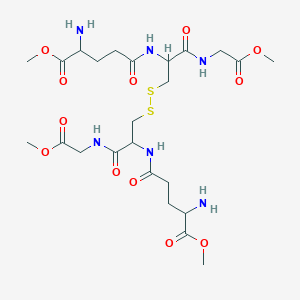
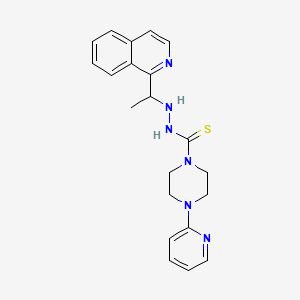
![[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12296185.png)
![(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B12296186.png)
![Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12296189.png)
![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)
